4-Phenylbicyclo[2.1.1]hexane-1-carboxylic acid
Description
4-Phenylbicyclo[2.1.1]hexane-1-carboxylic acid is a bicyclic carboxylic acid characterized by a fused bicyclo[2.1.1]hexane scaffold substituted with a phenyl group at the 4-position and a carboxylic acid group at the 1-position. Key structural and physicochemical properties include:
- Molecular Formula: C₁₃H₁₄O₂
- SMILES:
C1CC2(CC1(C2)C3=CC=CC=C3)C(=O)O - Predicted Collision Cross-Sections (CCS):
| Adduct | CCS (Ų) |
|---|---|
| [M+H]⁺ | 140.1 |
| [M-H]⁻ | 137.2 |
| [M+Na]+ | 144.8 |
No literature data on biological activity or synthetic applications is currently available for this compound .
Properties
IUPAC Name |
4-phenylbicyclo[2.1.1]hexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c14-11(15)13-7-6-12(8-13,9-13)10-4-2-1-3-5-10/h1-5H,6-9H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDRCVXIQZGOAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1(C2)C3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2167179-03-3 | |
| Record name | 4-phenylbicyclo[2.1.1]hexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylbicyclo[2.1.1]hexane-1-carboxylic acid typically involves multiple steps, starting with the formation of the bicyclic core followed by the introduction of the phenyl group and carboxylic acid functionality. Common synthetic routes include:
Diels-Alder Reaction: This cycloaddition reaction is often employed to construct the bicyclic framework.
Friedel-Crafts Acylation: This reaction introduces the phenyl group to the bicyclic core.
Oxidation: The final step involves the oxidation of the intermediate to introduce the carboxylic acid group.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-Phenylbicyclo[2.1.1]hexane-1-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can reduce the carboxylic acid group to alcohols or aldehydes.
Substitution: Substitution reactions can replace functional groups on the phenyl ring or the bicyclic core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of carboxylic acid derivatives such as esters and amides.
Reduction: Production of alcohols and aldehydes.
Substitution: Introduction of different functional groups on the phenyl ring or bicyclic core.
Scientific Research Applications
4-Phenylbicyclo[2.1.1]hexane-1-carboxylic acid has found applications in various scientific fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical research.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the synthesis of advanced materials and chemical products.
Mechanism of Action
The mechanism by which 4-Phenylbicyclo[2.1.1]hexane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The phenyl group can engage in π-π stacking interactions with aromatic amino acids in proteins, while the carboxylic acid group can form hydrogen bonds with biological targets. These interactions can modulate biological processes and pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Bicyclo[2.1.1]hexane Derivatives with Heteroatoms
2-Azabicyclo[2.1.1]hexane-1-carboxylic Acid Derivatives
- The ethyl substituent increases hydrophobicity. Applications: Used as a conformational constraint in peptide synthesis .
2-Oxabicyclo[2.1.1]hexane-1-carboxylic Acid
Substituent Variations on the Bicyclo[2.1.1]hexane Scaffold
4-Methoxycarbonylbicyclo[2.1.1]hexane-1-carboxylic Acid
- Molecular Formula : C₉H₁₂O₄
4-(((Benzyloxy)carbonyl)amino)bicyclo[2.1.1]hexane-1-carboxylic Acid
- Applications: Used in peptide mimetics and protease inhibitors .
Bicyclohexane Derivatives with Larger Ring Systems
Bicyclo[2.2.1]heptane-1-carboxylic Acid Derivatives
- Example : 4-Methoxybicyclo[2.2.1]heptane-1-carboxylic acid (CAS: 2275-26-5)
Bicyclo[3.1.0]hexane-1-carboxylic Acid Derivatives
- Example: (1S,2R,3S,4R,5S)-4-(2-Chloro-6-(dimethylamino)-9H-purin-9-yl)-2,3-dihydroxybicyclo[3.1.0]hexane-1-carboxylic acid Molecular Formula: C₁₄H₁₇ClN₅O₄ Key Features: Purine substituent and chlorine atom confer adenosine receptor antagonism. Applications: Targeted as selective A₃ adenosine receptor antagonists for therapeutic use .
Unsaturated and Planar Analogues
4-Phenylcyclohexene-1-carboxylic Acid
Comparative Data Table
Key Observations
- Ring Size and Rigidity : Smaller bicyclo[2.1.1]hexane scaffolds (vs. bicyclo[2.2.1]heptane) reduce steric bulk but increase ring strain, influencing target binding .
- Functional Groups : Carboxylic acid derivatives with heteroatoms (N, O) exhibit enhanced solubility and hydrogen-bonding capacity, critical for biological activity .
- Substituent Effects: Bulky groups (e.g., benzyloxycarbonylamino) improve metabolic stability but may limit membrane permeability .
Biological Activity
4-Phenylbicyclo[2.1.1]hexane-1-carboxylic acid is a bicyclic compound that has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. Its unique structure, characterized by a bicyclic framework with a phenyl substituent and a carboxylic acid functional group, suggests potential biological activities that warrant detailed exploration.
Synthesis
The synthesis of 4-Phenylbicyclo[2.1.1]hexane-1-carboxylic acid typically involves several key reactions:
- Diels-Alder Reaction : This cycloaddition is utilized to construct the bicyclic core.
- Friedel-Crafts Acylation : This reaction introduces the phenyl group.
- Oxidation : The final step involves oxidation to introduce the carboxylic acid functionality.
These synthetic routes allow for the production of the compound with high purity and yield, essential for subsequent biological evaluation .
The biological activity of 4-Phenylbicyclo[2.1.1]hexane-1-carboxylic acid is hypothesized to stem from its ability to interact with specific biomolecular targets. The phenyl group can engage in π-π stacking interactions with aromatic amino acids in proteins, while the carboxylic acid group can form hydrogen bonds with various biological targets. These interactions may modulate signaling pathways and biological processes, leading to therapeutic effects.
Case Studies and Research Findings
Recent studies have explored the biological implications of this compound:
- Anticancer Activity : Research indicates that derivatives of bicyclic compounds exhibit significant anticancer properties, potentially due to their ability to inhibit cancer cell proliferation through interaction with cellular signaling pathways .
- Antimicrobial Properties : Some studies have suggested that bicyclic structures, including those related to 4-Phenylbicyclo[2.1.1]hexane-1-carboxylic acid, may possess antimicrobial activity against various pathogens .
- Neuroprotective Effects : Preliminary findings suggest that this compound may have neuroprotective properties, possibly through antioxidant mechanisms or modulation of neuroinflammatory responses .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 4-Phenylbicyclo[2.1.1]hexane-1-carboxylic acid, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Bicyclo[2.1.1]heptane-1-carboxylic acid | Bicyclic | Limited biological activity |
| Phenylacetic acid | Linear | Antimicrobial properties |
| Bicyclo[2.2.1]heptane-1-carboxylic acid | Bicyclic | Potential anticancer effects |
These comparisons highlight the distinctive features of 4-Phenylbicyclo[2.1.1]hexane-1-carboxylic acid and its potential therapeutic applications.
Q & A
Q. What are the most reliable synthetic routes for 4-phenylbicyclo[2.1.1]hexane-1-carboxylic acid?
The synthesis typically involves multi-step reactions starting from bicyclic precursors. Key steps include:
- Photochemical [2+2] cycloaddition to form the bicyclic core, followed by functionalization of the phenyl and carboxylic acid groups .
- Ring-closing metathesis or acid-catalyzed cyclization to construct the bicyclo[2.1.1]hexane scaffold, with reaction conditions optimized at 60–80°C under inert atmospheres .
- Post-synthetic modifications (e.g., hydrolysis, fluorination) require precise pH control and anhydrous solvents to avoid side reactions .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- NMR spectroscopy : Analyze , , and (if applicable) spectra to verify bicyclic geometry and substituent positions. Key signals include downfield-shifted protons near the carboxylic acid group (δ 10–12 ppm) .
- X-ray crystallography : Resolves bond angles and torsional strain in the bicyclic system, confirming spatial arrangement .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 216.1 for CHO) validate molecular weight .
Q. What purification techniques are optimal for isolating this compound?
- Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate, 3:1 to 1:2) to separate bicyclic products from linear byproducts .
- Recrystallization : Ethanol/water mixtures (70:30) yield high-purity crystals due to the compound’s moderate solubility .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve enantiomers if chirality is a concern .
Q. How does the phenyl group influence the compound’s stability and reactivity?
- The phenyl group enhances hydrophobicity (logP ~2.5) and stabilizes the bicyclic core via π-π stacking, reducing ring strain .
- Electron-withdrawing effects of the phenyl ring activate the carboxylic acid for nucleophilic substitution (e.g., amide coupling) .
Q. What safety precautions are critical when handling this compound?
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact (GHS hazard codes: H315, H319) .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (acute toxicity category 4) .
- Storage : Keep in airtight containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can conflicting solubility data in polar vs. nonpolar solvents be resolved experimentally?
- Conduct solubility parameter calculations (Hansen parameters) to predict solvent compatibility. For example, δD ≈ 18 MPa, δP ≈ 4 MPa .
- Validate experimentally via cloud-point titration in solvent mixtures (e.g., DMSO/hexane) to identify optimal solubilization conditions .
Q. What strategies address low yields in photochemical cycloaddition steps?
- Light source optimization : Use UV lamps (λ = 300–350 nm) with quartz reactors to maximize photon absorption .
- Sensitizers : Add anthracene (0.5 mol%) to enhance reaction efficiency via energy transfer .
- Flow chemistry : Continuous-flow reactors improve light penetration and reduce side reactions .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Molecular docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2). Key parameters: grid size 60×60×60 Å, exhaustiveness = 20 .
- MD simulations : GROMACS runs (100 ns) assess stability of ligand-receptor complexes. Analyze RMSD (<2 Å) and hydrogen bond persistence .
Q. What analytical methods differentiate this compound from bicyclo[2.2.1]heptane analogs?
- IR spectroscopy : Compare carbonyl stretching frequencies (1680–1700 cm for bicyclo[2.1.1] vs. 1650–1670 cm for bicyclo[2.2.1]) .
- NMR : Bicyclo[2.1.1] systems show distinct quaternary carbon shifts (δ 45–50 ppm) due to reduced ring strain .
Q. How can researchers design assays to evaluate its enzyme inhibition efficacy?
- Kinetic assays : Measure IC values via fluorometric substrates (e.g., Z-Gly-Pro-AMC for prolyl oligopeptidase) .
- SPR spectroscopy : Immobilize the target enzyme on a CM5 chip to quantify binding affinity (KD < 10 µM indicates high potency) .
Data Contradiction Analysis
Q. How should discrepancies in reported melting points (MP) be addressed?
- Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures to distinguish MP from degradation events .
- DSC : Compare heat flow curves (heating rate 10°C/min) to identify polymorphic forms (e.g., Form I vs. Form II) .
Q. Why do biological activity results vary across cell lines?
- Cell permeability : Measure intracellular concentrations via LC-MS/MS. Adjust assays for membrane transporters (e.g., P-gp inhibitors) .
- Receptor heterogeneity : Use CRISPR-edited cell lines to isolate target-specific effects .
Methodological Tables
Q. Table 1. Key Spectroscopic Signatures
| Technique | Characteristic Feature | Reference |
|---|---|---|
| NMR | δ 2.8–3.2 ppm (bridgehead protons) | |
| NMR | δ 175–178 ppm (carboxylic acid carbonyl) | |
| IR | 2500–3300 cm (broad O-H stretch) |
Q. Table 2. Solubility in Common Solvents
| Solvent | Solubility (mg/mL) | Conditions |
|---|---|---|
| Ethanol | 12.5 | 25°C, stirred |
| DCM | 45.0 | 0°C, sonicated |
| Water | 0.8 | pH 7.0 |
| Data from |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
